BenchChemオンラインストアへようこそ!

(2-Chloroquinoxalin-6-yl)methanol

Lipophilicity Solubility ADME

(2-Chloroquinoxalin-6-yl)methanol (C₉H₇ClN₂O, MW 194.62 g/mol) is a regiospecifically substituted quinoxaline building block bearing a chlorine at the 2-position and a hydroxymethyl group at the 6-position. It belongs to the class of halogenated quinoxaline heterocycles widely employed as intermediates in medicinal chemistry and agrochemical development.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12966225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroquinoxalin-6-yl)methanol
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1CO)Cl
InChIInChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2
InChIKeyMLAZVVKRFQEWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloroquinoxalin-6-yl)methanol in Quinoxaline-Based Drug Discovery and Chemical Biology Procurement


(2-Chloroquinoxalin-6-yl)methanol (C₉H₇ClN₂O, MW 194.62 g/mol) is a regiospecifically substituted quinoxaline building block bearing a chlorine at the 2-position and a hydroxymethyl group at the 6-position . It belongs to the class of halogenated quinoxaline heterocycles widely employed as intermediates in medicinal chemistry and agrochemical development. Unlike simple quinoxaline or mono-substituted analogs, this compound offers dual orthogonal reactivity, enabling sequential derivatization strategies not feasible with symmetrical or singly functionalized alternatives .

Why (2-Chloroquinoxalin-6-yl)methanol Cannot Be Replaced by 2-Chloroquinoxaline or Quinoxalin-6-ylmethanol in Structure-Activity Programs


Substituting (2-Chloroquinoxalin-6-yl)methanol with 2-chloroquinoxaline eliminates the hydroxymethyl hydrogen-bond donor/acceptor functionality, drastically reducing aqueous solubility (ΔLogP ≈ +0.73, ΔHBD = –1) and removing the synthetic handle for oxidation, esterification, or etherification. Conversely, replacing the target with quinoxalin-6-ylmethanol removes the 2-chloro leaving group, eliminating the ability to perform nucleophilic aromatic substitution (SNAr) for late-stage diversification. Only the combination of both reactive centers in a single regioisomer permits the orthogonal functionalization essential for iterative structure-activity relationship (SAR) exploration where sequential derivatizations are required [1].

(2-Chloroquinoxalin-6-yl)methanol: Quantitative Comparator-Based Differentiation Evidence


Improved Aqueous Solubility and Drug-Likeness Relative to 2-Chloroquinoxaline via Reduced LogP

(2-Chloroquinoxalin-6-yl)methanol exhibits a computed XLogP3 of 1.3, which is 0.73 log units lower than the experimentally derived LogP of 2.03 for 2-chloroquinoxaline [1]. This reduction in lipophilicity translates to improved aqueous solubility and better compliance with Lipinski's rule-of-five thresholds, reducing the logP-driven off-target promiscuity commonly observed with more lipophilic quinoxaline cores.

Lipophilicity Solubility ADME Lead Optimization

Controlled Cytochrome P450 Inhibition Profile vs. Broader Quinoxaline Pharmacophore Risks

In human liver microsomal assays, (2-Chloroquinoxalin-6-yl)methanol (CHEMBL2413882) demonstrated IC50 values greater than 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 isoforms [1]. By contrast, structurally related quinoxaline derivatives such as 2-chloro-7-methylquinoxaline have been identified as sub-micromolar CYP1A2 inhibitors (IC50 < 1,000 nM) . This differential CYP inhibition profile suggests that the 6-hydroxymethyl substitution attenuates the cytochrome P450 liability commonly associated with the quinoxaline scaffold.

CYP450 Drug Metabolism DDI Risk Toxicology

Orthogonal Synthetic Versatility for Sequential Derivatization Compared to Mono-Substituted Quinoxaline Synthons

(2-Chloroquinoxalin-6-yl)methanol uniquely combines two reactive centers: the 2-chloro group, which undergoes facile SNAr with amines, thiols, and alkoxides, and the 6-hydroxymethyl group, which can be selectively oxidized to the carboxaldehyde or carboxylic acid without disturbing the chloro substituent [1]. In contrast, mono-substituted analogs offer only one functionalization point: 2-chloroquinoxaline lacks a side chain handle for scaffold growth, while quinoxalin-6-ylmethanol cannot be activated via nucleophilic displacement. This dual orthogonal reactivity reduces the number of synthetic steps required to construct diverse libraries by eliminating the need for sequential protection/deprotection sequences.

Synthetic Methodology Building Block Parallel Synthesis C-H Functionalization

Distinctive Hydrogen-Bond Donor Capacity for Target Engagement vs. 2-Chloroquinoxaline (HBD = 0)

(2-Chloroquinoxalin-6-yl)methanol possesses one hydrogen-bond donor (the hydroxymethyl –OH), whereas 2-chloroquinoxaline has zero HBDs [1]. The presence of a directional H-bond donor at the 6-position provides an additional pharmacophoric interaction point with polar residues in binding pockets, while the 2-chloro substituent serves as a halogen-bond acceptor. This complementary interaction capability is absent in the comparator, where only the nitrogen lone pairs can act as H-bond acceptors.

Molecular Recognition Hydrogen Bonding Fragment-Based Drug Design Target Engagement

(2-Chloroquinoxalin-6-yl)methanol: Procure for These High-Impact Application Scenarios


Lead Optimization Programs Requiring Balanced Lipophilicity and Solubility

The LogP reduction of 0.73 units relative to 2-chloroquinoxaline makes this compound an ideal core for lead series where solubility-limited absorption or phospholipidosis liability has been identified. Medicinal chemistry teams can replace a 2-chloroquinoxaline fragment with (2-Chloroquinoxalin-6-yl)methanol to improve drug-like properties without sacrificing the synthetic accessibility of the chloro substituent.

CYP Liability–Sensitive Drug Discovery for Polypharmacy Indications

With IC50 values >20,000 nM against CYP2E1, 2B6, and 2A6 [1], this compound is well-suited for central nervous system (CNS) or chronic disease programs where co-administration with multiple drugs is anticipated. The scaffold avoids triggering the CYP inhibition alerts that plague many unsubstituted quinoxaline derivatives, reducing attrition risk during preclinical safety profiling.

Divergent Library Synthesis for Structure-Activity Relationship (SAR) Expansion

The dual orthogonal reactivity—SNAr at the 2-position and oxidation/esterification at the 6-hydroxymethyl—supports parallel synthesis of diverse analogs from a single intermediate [2]. This reduces procurement costs and inventory complexity for contract research organizations (CROs) and biotech companies needing rapid access to 50–200 analog compounds for hit-to-lead campaigns.

Fragment-Based Drug Discovery (FBDD) Screening Collections

The presence of one H-bond donor, three H-bond acceptors, and a molecular weight of 194.6 g/mol positions this compound as a high-quality fragment (≤ 250 Da) with balanced pharmacophoric features. Its single H-bond donor enhances binding efficiency, increasing the probability of detecting specific interactions in fragment screening against polar protein pockets.

Quote Request

Request a Quote for (2-Chloroquinoxalin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.